4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Description

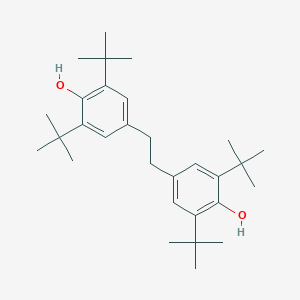

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRMGPGVHYPBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934300 | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-94-5 | |

| Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Ethane-1,2-diyl)bis(2,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ETHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45LGY5PJDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches

The most common route to 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves the direct coupling of two molecules of 2,6-di-tert-butylphenol (B90309) with a two-carbon bridging unit.

A primary method for the synthesis of this bisphenol is the acid-catalyzed condensation reaction between 2,6-di-tert-butylphenol and a suitable two-carbon electrophile. One common approach is the reaction with 1,2-dichloroethane in the presence of a Lewis acid catalyst. This reaction falls under the category of Friedel-Crafts alkylation, a fundamental process in organic chemistry for attaching alkyl substituents to aromatic rings. berkeley.educerritos.edubeilstein-journals.org

Another potential pathway involves the reaction of 2,6-di-tert-butylphenol with glyoxal, followed by reduction. This condensation would form a glyoxal-bridged intermediate which could then be reduced to the desired ethylene-bridged final product.

The synthesis of the precursor, 2,6-di-tert-butylphenol, is itself a critical step, typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with isobutene. wikipedia.orggoogle.com

The efficiency and selectivity of the synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are highly dependent on the catalytic system employed. Lewis acids are crucial in activating the electrophile (e.g., 1,2-dichloroethane) and facilitating the electrophilic attack on the electron-rich phenol ring. Common Lewis acid catalysts for such Friedel-Crafts reactions include aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). berkeley.educerritos.edu

The choice of catalyst can influence the yield and purity of the product. For instance, in the synthesis of the precursor 2,6-di-tert-butylphenol, aluminum phenoxide is used to favor ortho-alkylation over the thermodynamically more stable para-alkylation. wikipedia.org The development of more environmentally friendly and reusable solid acid catalysts is an area of ongoing research to improve the sustainability of bisphenol synthesis.

The formation of the ethylene (B1197577) bridge in 4,4'-Ethylenebis(2,6-di-tert-butylphenol) via Friedel-Crafts alkylation proceeds through a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst interacts with the alkylating agent (e.g., 1,2-dichloroethane) to generate a carbocation or a highly polarized complex. This electrophile is then attacked by the π-electrons of the 2,6-di-tert-butylphenol ring.

The bulky tert-butyl groups at the ortho positions to the hydroxyl group direct the incoming electrophile to the para position, leading to the formation of the 4,4'-linkage. This steric hindrance also plays a crucial role in preventing undesirable side reactions. The reaction proceeds in two steps, with the first alkylation forming an intermediate which then reacts with a second molecule of 2,6-di-tert-butylphenol.

An alternative approach to forming similar bisphenolic structures is through oxidative coupling of substituted phenols. In this method, a catalyst, often a metal complex, facilitates the coupling of two phenoxy radicals. taylorfrancis.comnih.govresearchgate.netd-nb.info

Derivatization and Structural Modification Strategies

The core structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) can be modified to create a range of analogs with tailored properties.

The synthetic methodologies used for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) can be adapted to produce a variety of related bisphenols. By using different linking agents, analogs with varying bridge lengths and functionalities can be synthesized. For example, using formaldehyde or other aldehydes in condensation reactions with 2,6-di-tert-butylphenol leads to methylene-bridged bisphenols, such as 4,4'-Methylenebis(2,6-di-tert-butylphenol). kyoto-u.ac.jpnih.govsigmaaldrich.com Similarly, using sulfur dichloride or its equivalents can produce thiobisphenols like 4,4'-Thiobis(2,6-di-tert-butylphenol). sigmaaldrich.comnih.gov

The synthesis of 4,4'-propylidenebis(2,6-di-tert-butylphenol) would involve the condensation of 2,6-di-tert-butylphenol with propionaldehyde. These structural modifications allow for the fine-tuning of the antioxidant and physical properties of the resulting bisphenol.

The structure of the bridging group between the two phenolic rings significantly influences the reactivity and functionality of the bisphenol. The length and flexibility of the bridge can affect the molecule's conformational freedom, which in turn can impact its ability to scavenge free radicals, a key function of phenolic antioxidants.

The nature of the substituents on the phenyl rings also plays a critical role. The bulky tert-butyl groups provide steric hindrance around the hydroxyl group, which enhances the stability of the phenoxy radical formed during the antioxidant cycle and prevents unwanted side reactions. Structure-activity relationship studies on various bisphenol analogs have shown that the type and position of substituents can significantly affect their biological activity and receptor binding affinity. nih.govnih.govresearchgate.net For instance, the antioxidant performance of 4,4'-Bis(2,6-di-tert-butylphenol) has been studied in comparison with other commercial stabilizers, demonstrating its high efficiency. researchgate.netresearchgate.net

Interactive Data Table: Synthetic Precursors and Products

| Precursor 1 | Precursor 2 | Product |

| 2,6-di-tert-butylphenol | 1,2-dichloroethane | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) |

| 2,6-di-tert-butylphenol | Formaldehyde | 4,4'-Methylenebis(2,6-di-tert-butylphenol) |

| 2,6-di-tert-butylphenol | Sulfur dichloride | 4,4'-Thiobis(2,6-di-tert-butylphenol) |

| Phenol | Isobutene | 2,6-di-tert-butylphenol |

Valorization of Precursor Wastes in Synthesis

The industrial synthesis of high-value chemicals often generates a significant amount of by-products. The valorization of these materials is a critical aspect of sustainable chemical manufacturing. In the context of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) synthesis, by-products from the large-scale production of the common antioxidant BHT (2,6-di-tert-butyl-4-methylphenol) present a promising feedstock.

Chemical Processing of By-products (e.g., from Butylated Hydroxytoluene Production)

The commercial production of BHT is typically achieved through the alkylation of p-cresol with isobutylene. This reaction, while optimized for high yields of BHT, inevitably leads to the formation of several by-products. The composition and quantity of these by-products can vary depending on the specific reaction conditions and catalysts employed.

Key By-products from BHT Production:

2-tert-butyl-p-cresol: This is a common by-product resulting from the incomplete alkylation of p-cresol.

Isobutene Oligomers/Polymers: Side reactions can lead to the polymerization of the isobutylene feedstock, forming dimers, trimers, and higher molecular weight polymers.

The valorization of these by-products into 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves a multi-step synthetic strategy that leverages the inherent chemical structures of these waste materials.

Reaction Pathway for Valorization:

A plausible, though not extensively industrialized, pathway for the valorization of BHT production by-products can be conceptualized as follows:

Oxidative Coupling of the Methyl Group: The methyl group at the para-position of the 2,6-di-tert-butylphenol moiety is the key to forming the ethylene bridge of the target molecule. Through a process of oxidative coupling, two molecules of a 2,6-di-tert-butylphenol derivative can be joined. While direct oxidative coupling of BHT can lead to the formation of an ethylene bridge, the reaction conditions need to be carefully controlled to favor this pathway over other oxidation products. Research into the photochemical reactions of 2,6-di-tert-butyl-4-methylphenol has shown the formation of 2,6,2′,6′-tetra-tert-butyl-4,4′-ethylenediphenol. researchgate.net

Catalytic Approaches:

The efficiency of these valorization pathways is highly dependent on the catalysts used. For the alkylation of 2-tert-butyl-p-cresol, both homogeneous and heterogeneous acid catalysts can be employed. The oxidative coupling step can be facilitated by various catalytic systems, including metal complexes and enzymatic catalysts, or through photochemical methods.

Valorization of Isobutene Polymers:

The isobutene polymers formed as by-products represent a more challenging waste stream to valorize in this specific synthesis. However, catalytic depolymerization or cracking processes could potentially be employed to break down these polymers back into isobutene monomer. This recovered isobutene could then be reintroduced as a feedstock for the primary BHT synthesis or the secondary alkylation of 2-tert-butyl-p-cresol, thereby closing the loop on this waste stream.

The following table summarizes the potential valorization pathways for the primary by-products of BHT production in the context of synthesizing 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

| By-product | Potential Valorization Pathway | Key Transformation | Target Intermediate/Product |

| 2-tert-butyl-p-cresol | Secondary Alkylation | Addition of a second tert-butyl group | 2,6-di-tert-butyl-4-methylphenol (BHT) |

| 2-tert-butyl-p-cresol | Functionalization and Dimerization | Modification of the methyl group followed by oxidative coupling | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) |

| Isobutene Polymers | Catalytic Depolymerization | Breakdown of polymer chains to monomer | Isobutylene |

Research Findings:

Mechanistic Elucidation of Antioxidant and Stabilizing Action

Free Radical Scavenging Mechanisms

The principal antioxidant function of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves the scavenging of detrimental free radicals. This is primarily achieved through a Hydrogen Atom Transfer (HAT) mechanism, although Electron Transfer (ET) mechanisms can also be considered under certain conditions.

The most significant mechanism by which 4,4'-Ethylenebis(2,6-di-tert-butylphenol) exerts its antioxidant effect is through the Hydrogen Atom Transfer (HAT) pathway. This process involves the donation of a hydrogen atom from one of the phenolic hydroxyl (-OH) groups to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.

The reaction can be represented as: ArOH + R• → ArO• + RH

The presence of bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) rings sterically hinders the hydroxyl group. This steric hindrance plays a crucial role in enhancing the antioxidant activity by increasing the stability of the resulting phenoxyl radical (ArO•) and preventing it from initiating new oxidation chains.

While HAT is the predominant pathway for hindered phenolic antioxidants, Electron Transfer (ET) mechanisms, such as Sequential Proton Loss Electron Transfer (SPLET), are also possible, particularly in polar solvents.

The SPLET mechanism involves two steps:

Proton Loss: The phenol first deprotonates to form a phenoxide anion (ArO⁻). ArOH ⇌ ArO⁻ + H⁺

Electron Transfer: The phenoxide anion then transfers an electron to the free radical. ArO⁻ + R• → ArO• + R⁻

The feasibility of this pathway is influenced by the pKa of the phenol and the polarity of the surrounding medium. However, for sterically hindered phenols like 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in nonpolar environments, such as within a polymer matrix, the HAT mechanism is generally considered to be more favorable.

Upon donating a hydrogen atom, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is converted into a phenoxyl radical. The two phenolic rings in the molecule mean that it can donate a second hydrogen atom to become a di-radical.

The stability of this phenoxyl radical is a key feature of its effectiveness as an antioxidant. This stability is attributed to two main factors:

Steric Hindrance: The large tert-butyl groups physically shield the radical oxygen, preventing it from participating in further reactions that could propagate oxidation.

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, further stabilizing the radical.

These stabilized phenoxyl radicals are relatively unreactive and primarily act as terminators of radical chains. They can react with another free radical to form a stable, non-radical product.

Inhibition of Thermo-oxidative Degradation Pathways

Thermo-oxidative degradation of polymers is a radical chain reaction initiated by heat and oxygen. 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is highly effective at inhibiting these degradation pathways. By readily donating its phenolic hydrogen atoms, it intercepts the propagating radicals (R• and ROO•) that are central to the degradation cycle. This action breaks the chain reaction, thus preventing the deterioration of the polymer's physical and chemical properties. The high efficiency of this antioxidant in stabilizing polymers against thermo-oxidative effects has been demonstrated in materials like polypropylene (B1209903) and isoprene (B109036) rubber. researchgate.net

Regenerative Cycles and Transformation Products

A notable aspect of the stabilizing action of some hindered bisphenolic antioxidants is the potential for regenerative cycles, which can enhance their long-term effectiveness. For the analogous 4,4'-bis(2,6-di-tert-butylphenol), a cyclic mechanism has been proposed where the parent phenol is oxidized to 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ). ahmadullins.comresearchgate.net This DPQ can then react with alkyl radicals (R•) present in the system to regenerate the parent bisphenol, thereby completing a stabilizing cycle. ahmadullins.comresearchgate.net

The primary transformation product in this cycle is the diphenoquinone (B1195943) derivative. It is plausible that 4,4'-Ethylenebis(2,6-di-tert-butylphenol) undergoes a similar transformation, leading to the formation of its corresponding diphenoquinone. This cyclic process of conversion and regeneration contributes to the sustained stabilizing effect of the antioxidant.

Research Findings on Antioxidant Mechanisms

| Mechanistic Aspect | Key Findings |

| Primary Mechanism | Hydrogen Atom Transfer (HAT) is the predominant pathway for free radical scavenging. |

| Phenoxyl Radical | Formation of a highly stable phenoxyl radical due to steric hindrance from tert-butyl groups and resonance delocalization. |

| Interaction with Radicals | Reacts with both peroxide (ROO•) and alkyl (R•) radicals to terminate oxidative chains. |

| Regenerative Cycle | Evidence from analogous compounds suggests a cyclic mechanism involving oxidation to a diphenoquinone derivative, which can then be reduced by alkyl radicals to regenerate the parent phenol. ahmadullins.comresearchgate.netresearchgate.net |

Role of 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone (DPQ) and Related Species

The fundamental antioxidant action of phenolic compounds like BP involves the donation of a hydrogen atom from the hydroxyl group to a peroxide radical (ROO•), which is a key species in the polymer oxidation chain. This reaction neutralizes the peroxide radical and forms a more stable phenoxyl radical. In the case of BP, this intermediate phenoxyl radical can then react with another peroxide radical to yield DPQ. ahmadullins.com

The resulting DPQ is not an inert byproduct. It possesses the ability to react with alkyl radicals (R•) that are also present in the system. This interaction leads to the regeneration of the original antioxidant, BP, and the formation of an olefin. ahmadullins.com This cyclic process, involving the interconversion of BP and DPQ, is believed to be a primary reason for the high stabilizing effectiveness of BP in elastomers and other carbon-chain polymers. ahmadullins.com The regeneration of the primary antioxidant extends its effective lifetime within the polymer matrix.

Research has shown that DPQ itself can act as an effective stabilizer. In studies on the stabilization of SKD-N polybutadiene (B167195) rubber, DPQ, when used alone, demonstrated high anti-oxidative activity, in some aspects surpassing that of BP. ahmadullins.com This suggests that the transformation products of BP are highly active in inhibiting the oxidative degradation of rubbers. ahmadullins.com

Synergistic Effects with Co-additives

The performance of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) can be enhanced through synergistic interactions with other additives. One notable example is the synergistic effect observed between BP and its oxidized form, DPQ.

The following table presents data on the influence of BP, DPQ, and their mixtures on the oxidation start temperature and the area of the exothermic peak for SKD-N and SKI-3 rubbers, as determined by differential thermal analysis (DTA). A higher oxidation start temperature and a smaller exothermic peak area indicate better stabilization.

| Antioxidant | Oxidation Start Temperature (°C) | Area of Exothermic Peak (cm²) | Relative Peak Area (%) |

|---|---|---|---|

| Rubber SKD-N | |||

| AO-2246 (Industrial Antioxidant) | 295 | 2.00 | 100.0 |

| BP | 310 | 0.80 | 40.0 |

| BP + DPQ (80:20) | 310 | 0.75 | 37.5 |

| BP + DPQ (60:40) | 315 | 1.20 | 60.0 |

| BP + DPQ (40:60) | 310 | 0.90 | 45.0 |

| BP + DPQ (20:80) | 315 | 1.00 | 50.0 |

| DPQ | 310 | 1.20 | 60.0 |

| Rubber SKI-3 | |||

| Dusantox (Amine Antioxidant) | 230 | 2.25 | 100.0 |

| BP | 230 | 4.50 | 200.0 |

| DPQ | 230 | 2.40 | 106.7 |

Kinetic Studies of Oxidation Inhibition

While detailed kinetic studies specifically for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are not extensively available in the public domain, the general principles of hydrogen atom abstraction from hindered phenols by radicals are well-established and can provide insight into its inhibitory action. The rate of reaction between a hindered phenol and a peroxyl radical is a key determinant of its antioxidant efficiency.

For structurally similar hindered phenols, such as Butylated Hydroxytoluene (BHT), the rate constant for the reaction with a peroxyl radical has been reported to be 1.2 x 10⁴ M⁻¹s⁻¹. phantomplastics.com The rate of this hydrogen atom transfer is influenced by the steric hindrance around the hydroxyl group and the electronic effects of the substituents on the aromatic ring. The two tert-butyl groups ortho to the hydroxyl group in each phenolic moiety of BP provide significant steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating new oxidation chains.

The following table provides a general comparison of reaction rate constants for different types of radical reactions relevant to polymer oxidation and its inhibition. It is important to note that these are representative values and can vary depending on the specific reactants, solvent, and temperature.

| Reaction | General Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Alkyl Radical + O₂ → Peroxyl Radical | ~10⁹ |

| Peroxyl Radical + C-H (Polymer) → Hydroperoxide + Alkyl Radical | 0.1 - 10 |

| Hindered Phenol + Peroxyl Radical → Phenoxyl Radical + Hydroperoxide | 10³ - 10⁵ |

| Phenoxyl Radical + Peroxyl Radical → Non-radical Products | 10⁸ - 10⁹ |

The data indicates that the reaction of a hindered phenol with a peroxyl radical is significantly faster than the propagation step of polymer oxidation (reaction of a peroxyl radical with the polymer backbone). This kinetic advantage allows the antioxidant to effectively interrupt the degradation cycle.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| BP | 4,4'-Ethylenebis(2,6-di-tert-butylphenol) |

| DPQ | 3,3′,5,5′-Tetra-tert-butyl-4,4′-diphenoquinone |

| BHT | Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) |

| AO-2246 | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) |

| SKD-N | Polybutadiene Rubber |

| SKI-3 | Polyisoprene Rubber |

Applications in Polymer and Material Stabilization Science

Performance in Elastomers (e.g., Isoprene (B109036) Rubber)

The compound demonstrates substantial stabilizing effectiveness in carbon-chain polymers, particularly elastomers like polyisoprene, polybutadiene (B167195), and butyl rubber. ahmadullins.com Its application is crucial for maintaining the physical and mechanical properties of these materials during high-temperature processing and long-term use.

In studies on isoprene rubber (SKI-3), 4,4'-Ethylenebis(2,6-di-tert-butylphenol), referred to in some research as BP-5, has been shown to provide effective protection against chemical aging. researchgate.net The plasticity retention index (PRI) is a key measure of an elastomer's resistance to thermal oxidation. Research indicates that at concentrations between 0.1–0.3% by weight, this bisphenol ensures a higher plasticity retention index for isoprene rubber compared to certain commercial antioxidants. researchgate.net

Testing of various rubbers under accelerated aging conditions (e.g., 140°C in hot air) confirms the compound's ability to preserve material properties. For instance, in butyl rubber, it exhibits superior effectiveness in maintaining Mooney viscosity and elastic recovery after aging compared to some industry-standard stabilizers. ahmadullins.com Similarly, for SKI-3 polyisoprene rubber, both 4,4'-Ethylenebis(2,6-di-tert-butylphenol) and its oxidized form, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone (DPQ), act as effective stabilizers. ahmadullins.com

Plasticity Retention Index of Stabilized Isoprene Rubber (SKI-3) Samples

| Antioxidant | Concentration (wt %) | Plasticity Retention Index (%) |

|---|---|---|

| None | - | 29 |

| 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | 0.1 | 45 |

| 0.2 | 58 | |

| 0.3 | 66 | |

| Agidol-2 | 0.1 | 38 |

| 0.2 | 44 | |

| 0.3 | 51 | |

| S-789 | 0.1 | 62 |

| 0.2 | 68 | |

| 0.3 | 75 |

Data sourced from a 2015 study in the Russian Journal of Applied Chemistry. researchgate.net

Comparative analyses underscore the high performance of 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Against Agidol-2: In isoprene rubber, it provides a higher plasticity retention index at equivalent concentrations (0.1-0.3 wt %). researchgate.net

Against S-789: At lower temperatures, the amine antioxidant S-789 shows greater effectiveness than 4,4'-Ethylenebis(2,6-di-tert-butylphenol). researchgate.net

Against AO-2246: In studies on butyl rubber, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) demonstrated superior stabilizing properties compared to the industrial antioxidant 2,2'-methylenebis(4-methyl-6-tert-butylphenol), also known as AO-2246. ahmadullins.com

Stabilization of Polyolefins (e.g., Polypropylene)

This bisphenol is also a potent antioxidant for polyolefins like polypropylene (B1209903) (PP), protecting them from degradation during processing and end-use. nih.govresearchgate.net

The effectiveness of an antioxidant in polyolefins can be quantified by measuring the induction period of oxidation (IPO), which is the time before the onset of rapid oxidation at elevated temperatures. Differential scanning calorimetry (DSC) is used to determine this period. Studies show that the stabilizing performance of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in polypropylene is significantly higher than that of several commercial antioxidants. researchgate.net

For instance, at a concentration of 0.3 wt %, its performance is reported to be three times higher than that of Irganox 1098 and the bulky tetramer Irganox 1010. researchgate.net It also exhibits six times lower performance than the mixed antioxidant Irganox HP2215. researchgate.net This high efficiency is attributed to its molecular structure and mobility within the polymer matrix. researchgate.net

Induction Period of Oxidation (IPO) for Polypropylene Samples with Various Stabilizers (0.3 wt %)

| Antioxidant | Induction Period of Oxidation (min) |

|---|---|

| None | 10 |

| 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | 240 |

| Irganox 1098 | 80 |

| Irganox HP2215 | 40 |

| Irganox 1010 | 80 |

| Irganox B215 | 160 |

Data sourced from a 2015 study in the Russian Journal of Applied Chemistry. researchgate.net

The primary function of phenolic antioxidants like 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is to provide long-term thermal stability. specialchem.com They act as hydrogen donors to interrupt the degradation cycle initiated by heat. The efficiency of sterically hindered phenolic antioxidants in providing long-term protection at elevated temperatures is well-established. specialchem.com Research on the autooxidation of polypropylene confirms the high antioxidative activity of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). researchgate.net

While its role as a thermal stabilizer is clear, specific research data on its performance against UV-induced aging in polyolefins is less detailed in the available literature. UV degradation in polymers is a complex process initiated by the absorption of UV photons by chromophores, leading to free-radical reactions that alter the chemical structure. mdpi.com In polyolefins such as polypropylene, even minor impurities can act as initiation sites for this photodegradation. mdpi.com Typically, UV stabilization packages for polyolefins include specific UV absorbers and hindered amine light stabilizers (HALS) in addition to primary antioxidants.

Application in Other Materials

Beyond its primary use in elastomers and polyolefins, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is recognized as a versatile stabilizer for a range of other materials. Its application extends to various plastics and resins where protection against oxidative degradation is required. hexiechem.comresearchgate.net Furthermore, it has been identified as a promising antioxidant for use in fuels and lubricants to prevent oxidation and enhance stability. researchgate.net

Lubricants and Hydraulic Fluids

4,4'-Ethylenebis(2,6-di-tert-butylphenol) is utilized as an antioxidant additive in lubricants and hydraulic fluids to enhance their oxidative stability. researchgate.net The primary function of this compound in these applications is to inhibit the oxidation of the base oil, which can be initiated by factors such as heat, pressure, and the presence of metal catalysts. The oxidation process in lubricants and hydraulic fluids leads to the formation of sludge, varnish, and corrosive by-products, which can impair equipment performance and lead to failure.

The antioxidant mechanism of hindered phenols like 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves the donation of a hydrogen atom from their hydroxyl groups to peroxide radicals (ROO•). This reaction neutralizes the highly reactive radicals, converting them into more stable hydroperoxides (ROOH) and a phenoxy radical. The phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

While specific performance data for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in lubricants and hydraulic fluids is not extensively available in publicly accessible literature, its structural analogue, 4,4'-Methylenebis(2,6-di-tert-butylphenol), has been shown to significantly improve the oxidative stability of biolubricant formulations. The general class of hindered phenolic antioxidants is widely recognized for its efficacy in extending the service life of industrial and automotive lubricants. stle.org

Fuel Stabilization

Similar to its role in lubricants, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is also suggested for use as a stabilizer in fuels, including gasoline and diesel. researchgate.net The instability of fuels, particularly those containing olefinic components from cracking processes, can lead to the formation of gums and sediments during storage. innospec.com These deposits can clog fuel filters and injectors, leading to poor engine performance.

Long-term Stability Studies in Diverse Matrices

The long-term stability of 4,4'-Ethylenebis(2,6-di-tert-butylphenol), often referred to as 4,4'-bis(2,6-di-tert-butylphenol) in literature, has been studied, particularly in polymer matrices where it demonstrates high efficacy as an antioxidant. researchgate.net Research on its performance in polypropylene provides valuable insights into its stabilizing capabilities.

In a study comparing the antioxidant performance of 4,4'-bis(2,6-di-tert-butylphenol) (referred to as BP-5 in the study) with other commercial antioxidants in polypropylene, it was found to be highly effective in delaying the onset of oxidation. The induction period of oxidation (IPO), a measure of the material's resistance to thermal degradation, was significantly longer for polypropylene stabilized with BP-5 compared to unstabilized samples and those containing other common antioxidants.

The stabilizing effect of 4,4'-bis(2,6-di-tert-butylphenol) is also evident in its ability to increase the degradation temperature of polypropylene. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the presence of this antioxidant elevates the temperatures at which weight loss and thermal degradation begin. researchgate.net

Below are interactive tables summarizing the comparative performance of 4,4'-bis(2,6-di-tert-butylphenol) in polypropylene.

Table 1: Induction Period of Oxidation (IPO) of Polypropylene with Different Stabilizers (Concentration of antioxidant = 0.3 wt %)

| Stabilizer | Induction Period of Oxidation (min) |

| None | 5 |

| 4,4'-bis(2,6-di-tert-butylphenol) (BP-5) | 155 |

| Irganox 1098 | 50 |

| Irganox HP2215 | 100 |

| Irganox 1010 | 30 |

| Irganox B215 | 30 |

Data sourced from a study on the antioxidant performance of 4,4'-bis(2,6-di-tert-butylphenol). researchgate.net

Table 2: Degradation Temperatures of Stabilized Polypropylene Samples (Concentration of antioxidant = 0.3 wt %)

| Stabilizer | Onset of Weight Loss (°C) | Onset of Degradation (°C) |

| None | 240 | 245 |

| 4,4'-bis(2,6-di-tert-butylphenol) (BP-5) | 265 | 270 |

| Irganox 1098 | 250 | 255 |

| Irganox HP2215 | 260 | 265 |

| Irganox 1010 | 245 | 250 |

| Irganox B215 | 245 | 250 |

Data sourced from a study on the antioxidant performance of 4,4'-bis(2,6-di-tert-butylphenol). researchgate.net

These studies highlight the high performance of 4,4'-bis(2,6-di-tert-butylphenol) as a stabilizer in extending the operational life of polymers like polypropylene. researchgate.net Its effectiveness is attributed to its ability to inhibit oxidative degradation processes over the long term.

No Specific Data Available for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) Degradation Pathways

Following a comprehensive search for scientific literature, no specific data could be retrieved concerning the degradation pathways and environmental persistence of the chemical compound 4,4'-Ethylenebis(2,6-di-tert-butylphenol) . The search did not yield any studies that would allow for the generation of content for the requested sections on its photodegradation or biodegradation.

The performed searches for direct photolysis, photocatalytic degradation, photodegradation by-products, microbial and enzymatic degradation pathways for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) did not return relevant results. The available scientific literature focuses on related but structurally distinct compounds such as 4-tert-butylphenol (B1678320) (4-t-BP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP).

Due to the strict requirement to focus solely on 4,4'-Ethylenebis(2,6-di-tert-butylphenol), and the absence of specific research on its environmental fate within the search results, it is not possible to provide a scientifically accurate article that adheres to the provided outline. Information on other phenolic compounds cannot be used as a substitute, as their degradation pathways and environmental persistence would not be representative of the target molecule.

Therefore, no content can be generated for the following sections:

Degradation Pathways and Environmental Persistence5.1. Photodegradation Mechanisms5.1.1. Direct Photolysis Studies5.1.2. Photocatalytic Degradation Processes5.1.3. Identification of Photodegradation By Products5.2. Biodegradation Studies in Environmental Compartments5.2.1. Microbial Degradation Pathways and Strains5.2.2. Enzymatic Mechanisms in Biodegradation

Environmental Fate and Transport Modeling (e.g., Fugacity Models)

The environmental fate and transport of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) can be predicted using various mathematical models. Among these, fugacity models are particularly useful for estimating the distribution of a chemical in a multimedia environment. Fugacity, a concept analogous to partial pressure, represents the "escaping tendency" of a chemical from a particular phase (e.g., air, water, soil, sediment). These models utilize the physicochemical properties of a compound to predict its partitioning between different environmental compartments.

Fugacity models operate on the principle of mass balance, considering inputs (emissions) and outputs (advection, degradation, and intermedia transport) for each compartment. The distribution of a chemical is governed by its fugacity capacity in each phase, which is influenced by properties such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow). While specific, experimentally validated fugacity models for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are not extensively detailed in publicly available literature, the general framework of these models can be applied. A hypothetical Level III fugacity model, which assumes steady-state conditions and includes degradation and advection, would require the input parameters outlined in the table below.

Table 1: Hypothetical Input Parameters for a Fugacity Model of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

| Parameter | Description | Hypothetical Value/Unit |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | 438.7 g/mol |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Low (estimated) |

| Water Solubility | The maximum concentration of a compound that can dissolve in water at a specific temperature. | Low (estimated) |

| Log Kow | The logarithm of the octanol-water partition coefficient, indicating the lipophilicity of the compound. | High (estimated) |

| Henry's Law Constant | A measure of the partitioning of a chemical between air and water. | Low (estimated) |

| Half-life in Air | The time required for the concentration of the compound to be reduced by half in the atmosphere. | Days to weeks (estimated) |

| Half-life in Water | The time required for the concentration of the compound to be reduced by half in water. | Weeks to months (estimated) |

| Half-life in Soil | The time required for the concentration of the compound to be reduced by half in soil. | Months to years (estimated) |

| Half-life in Sediment | The time required for the concentration of the compound to be reduced by half in sediment. | Months to years (estimated) |

Note: The values in this table are hypothetical and serve to illustrate the data requirements for fugacity modeling. Specific experimental or accurately predicted values for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are required for a precise environmental fate assessment.

The high estimated Log Kow value suggests that 4,4'-Ethylenebis(2,6-di-tert-butylphenol) would have a strong tendency to partition into organic-rich phases such as soil, sediment, and biota. Its low estimated vapor pressure and Henry's Law constant indicate that it is not likely to be significantly present in the atmosphere. Consequently, the primary environmental sinks for this compound are expected to be soil and sediment.

Transformation Products and Ecotoxicological Implications

The degradation of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in the environment can lead to the formation of various transformation products. While specific degradation pathways for this compound are not well-documented, inferences can be drawn from studies on similar phenolic antioxidants. The degradation can occur through biotic (microbial) and abiotic (e.g., photolysis, oxidation) processes.

Potential transformation of the parent molecule could involve the oxidation of the phenol (B47542) groups and cleavage of the ethylene (B1197577) bridge. This could result in the formation of smaller, more mobile, and potentially more toxic compounds. Some plausible, albeit hypothetical, transformation products are listed in the table below.

Table 2: Potential Transformation Products of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) and their Potential Ecotoxicological Implications

| Potential Transformation Product | Potential Formation Pathway | Potential Ecotoxicological Implications |

|---|---|---|

| 2,6-di-tert-butyl-p-benzoquinone | Oxidation of the phenol group | Benzoquinones can be reactive and may exhibit toxicity to aquatic organisms. Some studies on related compounds suggest that quinone metabolites can be more toxic than the parent phenol. acs.orgnih.gov |

| 2,6-di-tert-butylphenol (B90309) | Cleavage of the ethylene bridge | This compound itself is a known antioxidant. Studies on substituted phenols indicate a range of toxicities to aquatic life, often correlated with their hydrophobicity. nih.gov |

| Smaller phenolic fragments | Further degradation of the aromatic rings | The ecotoxicity of smaller phenols varies widely depending on their specific structure and functional groups. |

The ecotoxicological implications of these transformation products are a significant concern. In general, the toxicity of substituted phenols to aquatic organisms tends to increase with their octanol-water partition coefficient (Kow). nih.gov Transformation products may have different physicochemical properties than the parent compound, potentially leading to increased bioavailability and toxicity. For instance, the formation of more polar metabolites could increase their mobility in aquatic systems.

Furthermore, some transformation products of synthetic phenolic antioxidants have been shown to be more toxic than the parent compounds. acs.orgnih.gov For example, quinone-type metabolites of other phenolic antioxidants have been found to cause DNA damage at low concentrations. acs.orgnih.gov Given the structural similarities, it is plausible that the degradation of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) could yield transformation products with significant ecotoxicological risks. However, without specific studies on this compound, these implications remain largely predictive and highlight the need for further research to accurately assess the environmental risks associated with its use and release.

Advanced Analytical Chemistry and Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy provide detailed information about the connectivity of atoms, the functional groups present, and the electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. While a complete, publicly available dataset of assigned chemical shifts for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is not readily found in the literature, the expected spectral features can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) rings would appear in the aromatic region (typically 6.5-8.0 ppm). The ethylene (B1197577) bridge protons (-CH₂-CH₂-) would likely produce a singlet or a more complex multiplet in the aliphatic region. The protons of the four tert-butyl groups would give rise to a prominent singlet in the upfield region (around 1.0-1.5 ppm) due to their high degree of chemical equivalence. The phenolic hydroxyl (-OH) protons would exhibit a broad singlet whose chemical shift is dependent on concentration and the solvent used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals would include those for the quaternary carbons of the tert-butyl groups, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethylene bridge. Publicly accessible spectral databases, such as SpectraBase, may contain ¹³C NMR data for this compound, which would be invaluable for unambiguous structural confirmation.

For comparative purposes, the closely related compound, 4,4'-Methylenebis(2,6-di-tert-butylphenol), which differs only by the bridging group (a single methylene vs. an ethylene group), has been more extensively characterized by NMR.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is expected to display characteristic absorption bands. A prominent, broad absorption band in the region of 3650-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The presence of the tert-butyl groups would be confirmed by C-H stretching vibrations around 2960-2870 cm⁻¹. Aromatic C-H stretching bands would likely be observed around 3100-3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The phenolic rings in 4,4'-Ethylenebis(2,6-di-tert-butylphenol) act as chromophores. It is anticipated that the UV-Vis spectrum of this compound, when dissolved in a suitable solvent like ethanol or hexane, would exhibit absorption maxima in the ultraviolet region, likely around 270-280 nm, which is characteristic of substituted phenols. The exact position and intensity of these absorption bands can be influenced by the solvent and the substitution pattern on the aromatic rings.

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like 4,4'-Ethylenebis(2,6-di-tert-butylphenol). In a typical GC-MS analysis, the compound would be separated from other components of a mixture on a capillary column and then ionized. The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which allows for highly specific identification. The NIST Mass Spectrometry Data Center is a valuable resource that may contain GC-MS data for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) / LC-MS

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For the analysis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). Detection can be achieved using a UV detector set at the wavelength of maximum absorbance for the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental technique for the separation and qualitative analysis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). This method is primarily used to assess the purity of the compound and to monitor the progress of its synthesis or degradation. The separation in TLC is based on the differential partitioning of the analyte between a stationary phase, typically a thin layer of silica gel or alumina on a solid support, and a mobile phase, which is a solvent or a mixture of solvents.

The retention factor (R_f), a key parameter in TLC, is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific R_f values for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are not extensively reported in publicly available literature, the selection of the mobile phase is critical for achieving effective separation. For non-polar compounds like this hindered phenol, a non-polar mobile phase would be suitable. The choice of solvent system would be empirically determined to achieve an optimal R_f value, ideally between 0.3 and 0.7 for clear separation. Visualization of the compound on the TLC plate, as it is not colored, would typically require the use of a UV lamp (if the compound is UV active) or staining with a suitable reagent such as iodine vapor. One study on the synthesis of a related compound, 4,4′-bis(2,6-di-tert-butylphenol), mentioned the use of TLC for characterizing the catalyst used in the synthesis, indicating its utility in the analysis of such compounds. researchgate.netresearchgate.net

Table 1: General Parameters for TLC Analysis of Hindered Phenols

| Parameter | Description | Typical Conditions |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the stationary phase. | A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The exact ratio is optimized experimentally. |

| Visualization | Method used to see the separated spots. | UV light at 254 nm (if the compound is UV-active) or staining with iodine vapor. |

| Retention Factor (R_f) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Dependent on the specific mobile phase composition. |

Microscopic and Morphological Characterization (e.g., SEM, TEM)

The morphology, particle size, and surface characteristics of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in its solid state are important for its processing and application. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of materials at high resolutions.

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to observe the internal structure of materials. nih.govnih.gov For 4,4'-Ethylenebis(2,6-di-tert-butylphenol), TEM could be employed to study the morphology of its nanoparticles or its dispersion within a polymer matrix. This is particularly relevant when it is used as an additive, as its dispersion can significantly affect its performance. Similar to SEM, specific TEM images for this compound are scarce in the public domain, but the technique's applicability is demonstrated in the characterization of related materials. researchgate.netresearchgate.net

Table 2: Microscopic Techniques for Morphological Characterization

| Technique | Information Obtained | Relevance for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) |

| Scanning Electron Microscopy (SEM) | Surface topography, crystal shape and size, particle size distribution. | Understanding powder properties, quality control. |

| Transmission Electron Microscopy (TEM) | Internal structure, nanoparticle morphology, dispersion in matrices. | Assessing the effectiveness of its dispersion as an additive. |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of 4,4'-Ethylenebis(2,6-di-tert-butylphenol). Differential Scanning Calorimetry (DSC) is a widely used method to measure the heat flow associated with thermal transitions in a material as a function of temperature.

A DSC thermogram of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) would show a distinct endothermic peak corresponding to its melting point. This provides a precise value for the melting temperature and the enthalpy of fusion, which are critical parameters for quality control and for understanding its behavior at elevated temperatures during processing. Although a specific DSC thermogram for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is not provided in the search results, the melting point for the related compound 2,2'-Ethylidene-bis(4,6-di-tert-butylphenol) is reported to be in the range of 162 - 164 °C. accustandard.com Another related antioxidant, known as AO-1024, has a melting point between 224-229 °C. hunan-chem.com The antioxidant performance of another similar compound, 4,4'-bis(2,6-di-tert-butylphenol), was studied using differential scanning calorimetry. researchgate.net

Table 3: Expected Thermal Properties from DSC Analysis

| Thermal Property | Description | Expected Value/Observation for a Hindered Phenol |

| Melting Point (T_m) | The temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak on the DSC curve. |

| Enthalpy of Fusion (ΔH_f) | The amount of heat required to melt the substance. | The area under the melting peak. |

| Decomposition Temperature (T_d) | The temperature at which the compound starts to chemically degrade. | May be observed as an exothermic or endothermic event at higher temperatures. |

Toxicological Research and Mechanistic Insights

Adverse Outcome Pathway (AOP) Framework Development

An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge to portray the linkage between a molecular initiating event (MIE) and an adverse outcome (AO) at a level of biological organization relevant to risk assessment. nih.gov This framework includes a sequence of key events (KEs) at different biological levels (e.g., cellular, tissue, organ) that are causally connected. nih.gov

Currently, there is no specific Adverse Outcome Pathway developed for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) available in the AOP KnowledgeBase managed by the Organisation for Economic Co-operation and Development (OECD).

However, research on structurally related compounds provides a potential roadmap for future investigation. For instance, an AOP has been explored for 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and its metabolite, linking it to carcinogenic risk. nih.gov This pathway identified interference with the retinoic acid receptor β (RARβ) as a molecular initiating event, leading to subsequent key events like epigenetic changes and altered protein expression. nih.gov

Table 1: AOP Development Status for Substituted Phenols

| Compound | AOP Status | Molecular Initiating Event (MIE) | Key Events (KEs) | Adverse Outcome (AO) |

|---|---|---|---|---|

| 4,4'-Ethylenebis(2,6-di-tert-butylphenol) | Not Developed | Data not available | Data not available | Data not available |

| 2,6-di-tert-butylphenol (2,6-DTBP) | Investigated nih.gov | RARβ interference nih.gov | DNA methylation, Altered p-Erk1/2 & COX-2 expression, Cell proliferation nih.gov | Carcinogenic risk nih.gov |

Effects on Developmental Processes

Research utilizing the zebrafish (Danio rerio) model organism has shed light on the developmental toxicity of hindered phenols like 2,6-DTBP. These studies highlight the potential for adverse effects on embryonic development and the formation of the vascular system.

Embryonic Toxicity in Aquatic Organisms (e.g., Zebrafish)

Exposure to 2,6-di-tert-butylphenol (2,6-DTBP), a compound structurally related to 4,4'-Ethylenebis(2,6-di-tert-butylphenol), has been shown to induce significant developmental toxicity in zebrafish embryos. nih.gov Key observed effects include a reduction in survival rates, delays in the incubation process, and an increased incidence of morphological malformations. nih.gov Mechanistic studies suggest that these outcomes are linked to 2,6-DTBP inducing mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS), which in turn leads to apoptosis, or programmed cell death. nih.gov

| Toxicological Endpoint | Observed Effect | Proposed Mechanism |

|---|---|---|

| Survival Rate | Reduced | Oxidative stress-induced apoptosis |

| Incubation | Delayed | |

| Morphology | Increased malformation rate | |

| Heart Rate | Increased | Cardiotoxicity |

Vascular Development Abnormalities (e.g., Angiogenesis Inhibition)

The development of the vascular system is a critical process during embryogenesis, and studies on 2,6-DTBP indicate that it can interfere with this process. Exposure to this compound was found to inhibit the migration of zebrafish endothelial cells and trigger abnormal angiogenesis, the process of forming new blood vessels. nih.gov This ultimately impairs the proper development of the vascular network in the zebrafish model. nih.gov The research identified morphological changes in the nucleus of zebrafish endothelial cells and abnormal sprouting angiogenesis as specific effects of 2,6-DTBP exposure. nih.gov

Transcriptomic and Proteomic Profiling in Response to Exposure

To understand the molecular mechanisms underlying the observed toxicities, researchers have employed transcriptomic analysis. Studies on 2,6-DTBP revealed that exposure altered the mRNA levels of genes associated with several key biological pathways. nih.gov These include genes related to vascular development, oxidative stress, and apoptosis, which corroborates the observed physiological effects. nih.gov Furthermore, genes related to extracellular matrix components and their receptors were also affected. nih.gov

Specific proteomic profiling studies detailing the response to 4,4'-Ethylenebis(2,6-di-tert-butylphenol) or its close analog 2,6-DTBP in the context of developmental toxicity were not identified in the available literature. However, transcriptomic data for 2,6-DTBP points towards altered protein expression of key cellular pathways. For instance, transcriptomic analysis of C57BL/6 mice exposed to 2,6-DTBP and its quinone metabolite identified aberrant transcriptional responses in the liver, highlighting the potential for this compound to alter protein expression profiles. dntb.gov.ua

| Affected Biological Process | Associated Genes |

|---|---|

| Vascular Development | Genes regulating angiogenesis and endothelial cell function |

| Oxidative Stress | Genes involved in antioxidant defense systems |

| Apoptosis | Genes controlling programmed cell death pathways |

| Extracellular Matrix | Genes for ECM components and receptors |

Metabolic Fate in Biological Systems

The metabolic fate of a compound determines its residence time and potential for toxicity in an organism. While specific studies on 4,4'-Ethylenebis(2,6-di-tert-butylphenol) are limited, the biotransformation of related phenolic compounds provides a framework for its likely metabolic pathways.

Identification of Metabolites (e.g., from BHT)

The metabolism of hindered phenols like Butylated hydroxytoluene (BHT), a well-known antioxidant, has been studied extensively. The biotransformation of BHT can lead to the formation of several metabolites. The major metabolic pathways involve the oxidation of the methyl group and the tert-butyl groups. This can result in the formation of alcohol, aldehyde, and carboxylic acid derivatives. Another significant metabolite is a quinone methide, which is a reactive intermediate. It is plausible that 4,4'-Ethylenebis(2,6-di-tert-butylphenol) could undergo similar oxidative transformations on its tert-butyl groups. Furthermore, the ethylene (B1197577) bridge connecting the two phenol (B47542) rings could also be a site for metabolic reactions.

Biotransformation Pathways

The biotransformation of alkylphenols often proceeds via hydroxylation. Enzymes such as 4-ethylphenol methylenehydroxylase can catalyze the dehydrogenation of the alkyl side chain to form a quinone methide intermediate. nih.gov This reactive intermediate is then typically hydrated to form an alcohol. nih.gov This pathway is common for phenols with an alkyl group positioned para to the hydroxyl group. nih.gov For 4,4'-Ethylenebis(2,6-di-tert-butylphenol), it is conceivable that cytochrome P450-dependent oxidation reactions would be a primary biotransformation pathway, leading to hydroxylated metabolites and potentially quinone-type structures, similar to the para-quinone metabolite 2,6-di-tert-butyl-1,4-benzoquinone (2,6-DTBQ) identified from 2,6-DTBP. nih.gov

In Vitro and In Vivo Toxicological Models and Assays

Following a comprehensive review of publicly available scientific literature, no specific in vitro or in vivo toxicological studies were found for 4,4'-Ethylenebis(2,6-di-tert-butylphenol). Chemical databases and safety data sheets consistently report a lack of data for key toxicological endpoints. For instance, information regarding oral, inhalation, or dermal toxicity is not available . Similarly, assessments for germ cell mutagenicity, carcinogenicity, skin corrosion/irritation, and serious eye damage/irritation indicate that based on available data, classification criteria are not met, suggesting a lack of specific testing cpachem.com.

One study focused on the metabolism of Butylated hydroxytoluene (BHT) and its derivatives in rats noted that biliary excretion data was also presented for 1,2-bis(3,5-di-t-butyl-4-hydroxyphenyl)ethane, a synonym for the subject compound dntb.gov.ua. However, this mention pertains to metabolic excretion rather than a toxicological assessment, and detailed findings from dedicated toxicity assays are not provided.

Due to the absence of specific research on this compound, a detailed discussion of toxicological models, assays, and research findings, including data tables, cannot be provided at this time. Information on structurally related but distinct compounds, such as 2,6-di-tert-butylphenol or 2,4-di-tert-butylphenol (B135424), is available but falls outside the strict scope of this article scbt.comoecd.orgmdpi.com.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Paths and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of reaction pathways and molecular properties related to antioxidant activity.

The primary antioxidant mechanism of phenolic compounds like 4,4'-Ethylenebis(2,6-di-tert-butylphenol) involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. The efficiency of this process is largely determined by the O-H bond dissociation enthalpy (BDE). A lower BDE indicates that the hydrogen atom can be more easily abstracted, leading to higher antioxidant activity. DFT calculations are frequently employed to predict BDE values. For sterically hindered phenols, the bulky tert-butyl groups in the ortho positions help to stabilize the resulting phenoxyl radical through steric shielding and electronic effects, further enhancing antioxidant capacity. researchgate.netresearchgate.net

Another important parameter in evaluating antioxidant activity is the ionization potential (IP), which relates to the ability of the molecule to donate an electron. A lower IP suggests a greater ease of electron donation, which is relevant in single electron transfer (SET) mechanisms of antioxidant action. DFT can accurately compute these values, providing a deeper understanding of the antioxidant mechanism. researchgate.netnih.gov

Hydrogen Atom Transfer (HAT): Ar-OH + R• → Ar-O• + RH

Radical Adduct Formation (RAF): Ar-OH + R• → [Ar(OH)R]•

Single Electron Transfer-Proton Transfer (SET-PT): Ar-OH + R• → Ar-OH•+ + R- followed by Ar-OH•+ → Ar-O• + H+

DFT calculations on related sterically hindered phenols suggest that the HAT mechanism is generally the most favorable pathway due to the stability of the resulting phenoxyl radical. researchgate.net

Table 1: Representative DFT-Calculated Properties of Sterically Hindered Phenols

| Property | Description | Typical Calculated Values (kcal/mol) for related compounds | Significance for Antioxidant Activity |

|---|---|---|---|

| Bond Dissociation Enthalpy (BDE) | The energy required to break the O-H bond homolytically. | 75-85 | Lower values indicate a more effective hydrogen atom donor. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | 180-200 | Lower values suggest a greater propensity for electron donation (SET mechanism). |

Note: The values in this table are representative and are based on DFT studies of structurally similar sterically hindered phenols. Specific values for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) would require dedicated computational studies.

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide detailed insights into the interactions of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) with its surrounding environment, such as in a polymer matrix or a biological membrane.

In the context of its use as a polymer stabilizer, MD simulations could model the diffusion of the antioxidant within the polymer and its interactions with polymer chains and radical species. The bulky and somewhat flexible structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) would influence its mobility and localization within the polymer matrix. Simulations on hindered phenols in polymer composites have shown that strong hydrogen bonding interactions can occur between the phenolic hydroxyl groups and polar polymer matrices, which can affect the damping properties of the material. researchgate.net

When considering potential biological interactions, MD simulations can be used to study how 4,4'-Ethylenebis(2,6-di-tert-butylphenol) interacts with lipid bilayers, which are the primary components of cell membranes. Studies on similar bisphenolic compounds, such as Bisphenol A (BPA), have shown that these molecules can permeate and accumulate within the lipid membrane. dntb.gov.uaresearchgate.netnih.gov The partitioning and orientation of the molecule within the membrane would be governed by its hydrophobic and hydrophilic regions. The two phenolic groups could form hydrogen bonds with the lipid headgroups, while the carbon backbone would have favorable interactions with the hydrophobic lipid tails. nih.gov Such interactions could potentially disrupt membrane structure and function.

Table 2: Potential Interactions of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) Investigated by Molecular Dynamics

| Interaction Environment | Potential Insights from MD Simulations | Expected Behavior based on Structurally Similar Compounds |

|---|---|---|

| Polymer Matrix | Diffusion coefficient, localization, and interaction with polymer chains. | The molecule is expected to have low mobility due to its size and may form hydrogen bonds with polar polymers, influencing the material's properties. researchgate.net |

| Lipid Bilayer | Permeation, orientation, and effect on membrane properties (e.g., thickness, fluidity). | The molecule would likely insert into the hydrophobic core of the membrane, with the hydroxyl groups oriented towards the polar headgroups, potentially altering membrane structure. dntb.gov.uanih.govnih.gov |

| Aqueous Solution | Solvation and aggregation behavior. | Due to its low water solubility, the molecule is likely to aggregate in aqueous environments. |

Note: This table is predictive and based on the expected behavior of a molecule with the structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) and findings from simulations of related compounds.

Quantitative Structure-Activity Relationships (QSAR) for Antioxidant and Toxicological Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.govscienceopen.com These models are used to predict the properties of new or untested chemicals.

For the antioxidant properties of 4,4'-Ethylenebis(2,6-di-tert-butylphenol), a QSAR model would typically use a set of molecular descriptors calculated from the chemical structure to predict its radical scavenging activity. mdpi.comresearchgate.net Key descriptors for phenolic antioxidants often include electronic properties (like BDE and IP, often calculated using DFT), steric parameters (reflecting the bulk of the tert-butyl groups), and hydrophobicity (logP). scienceopen.com

In the realm of toxicology, QSAR models can be developed to predict various adverse effects, such as cytotoxicity, genotoxicity, or endocrine disruption. researchgate.netnih.gov For bisphenolic compounds, there is a significant body of research on QSAR models for predicting estrogenic activity. researchgate.netoup.com These models often use descriptors related to the molecule's shape, electronic properties, and ability to form hydrogen bonds, which are crucial for binding to hormone receptors. While some bisphenols are known to have estrogenic effects, the steric hindrance from the two ortho tert-butyl groups in 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is expected to significantly reduce or eliminate binding to the estrogen receptor.

Table 3: Common Molecular Descriptors in QSAR Models for Phenolic Compounds

| Descriptor Class | Example Descriptors | Relevance to Antioxidant/Toxicological Properties |

|---|---|---|

| Electronic | HOMO/LUMO energies, Ionization Potential, Bond Dissociation Enthalpy | Relate to the ability to donate electrons or hydrogen atoms (antioxidant activity) and reactivity. scienceopen.com |

| Steric/Topological | Molecular weight, Molar refractivity, Wiener index | Describe the size and shape of the molecule, which is important for receptor binding and steric hindrance. nih.gov |

| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the tendency of the molecule to partition into fatty tissues and membranes, affecting bioavailability and distribution. |

| Constitutional | Number of hydroxyl groups, Number of aromatic rings | Simple counts of key functional groups that are directly involved in the activity. researchgate.net |

Note: A specific QSAR model for 4,4'-Ethylenebis(2,6-di-tert-butylphenol) would require a dataset of structurally related compounds with measured activity data.

Prediction of By-products and Transformation Products

Computational methods can be used to predict the likely by-products formed during the synthesis of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) and the transformation products that may arise from its degradation in the environment or during its use as an antioxidant.

During its synthesis, which often involves the reaction of 2,6-di-tert-butylphenol (B90309), potential by-products could include unreacted starting materials, mono-alkylated phenols, and products of over-reaction or side-reactions. For instance, incomplete reaction could leave traces of 2,6-di-tert-butylphenol. wikipedia.org

As an antioxidant, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) is designed to be oxidized. The initial transformation product is the corresponding bisphenoxyl radical. This radical can then undergo further reactions. Based on studies of similar hindered phenols, possible transformation products include quinone-methides, stilbenequinones, and dimers or oligomers formed from radical-radical coupling reactions. lookchem.comresearchgate.net

Environmental degradation, particularly through photodegradation or reaction with hydroxyl radicals in water and the atmosphere, could lead to the formation of hydroxylated derivatives, and ultimately, cleavage of the aromatic rings. nih.gov

Table 4: Predicted By-products and Transformation Products

| Origin | Predicted Product/By-product | Predicted Formation Pathway |

|---|---|---|

| Synthesis | 2,6-Di-tert-butylphenol | Incomplete reaction of starting material. |

| Mono-phenolic precursors | Incomplete coupling of the two phenolic rings. | |

| Antioxidant Action | Bisphenoxyl radical | Hydrogen atom donation to a radical species. |

| 3,3',5,5'-Tetra-tert-butyl-4,4'-stilbenequinone | Oxidation and rearrangement of the bisphenoxyl radical. lookchem.com | |

| Dimeric/Oligomeric products | Coupling of phenoxyl radicals. | |

| Environmental Degradation | Hydroxylated derivatives | Reaction with hydroxyl radicals. nih.gov |

Note: The products listed are predicted based on the known chemistry of sterically hindered phenols and have not necessarily been experimentally confirmed for 4,4'-Ethylenebis(2,6-di-tert-butylphenol).

Modeling of Environmental Partitioning and Fate

Models for environmental partitioning and fate are used to predict how a chemical will be distributed in the environment (air, water, soil, sediment, and biota) and how long it will persist. researchgate.netosti.gov Software programs like the Estimation Program Interface (EPI) Suite™ from the U.S. Environmental Protection Agency can be used to estimate key environmental fate parameters based on a chemical's structure. epa.govethz.chepa.gov

For 4,4'-Ethylenebis(2,6-di-tert-butylphenol), its high molecular weight, low vapor pressure, and low water solubility suggest that it will not be significantly present in the atmosphere. Its high octanol-water partition coefficient (log Kow) indicates a strong tendency to adsorb to organic matter in soil and sediment, and to bioaccumulate in organisms. nih.gov

Table 5: Predicted Environmental Fate Parameters for 4,4'-Ethylenebis(2,6-di-tert-butylphenol)

| Parameter | Predicted Value/Behavior | Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High (>5) | High potential for bioaccumulation and adsorption to soil and sediment. |

| Water Solubility | Very low | Will not readily dissolve in water; will tend to partition to solids. |

| Vapor Pressure | Very low | Not expected to be volatile or found in significant concentrations in the air. |

| Biodegradation Half-life | Long (months to years) | Likely to be persistent in the environment. |

| Bioconcentration Factor (BCF) | High | Expected to accumulate in aquatic organisms. |

| Soil Adsorption Coefficient (Koc) | High | Will be strongly bound to soil and sediment, leading to low mobility in soil. |

Note: These predictions are based on general structure-property relationships and outputs from environmental fate models for structurally similar compounds. Experimental data would be needed for confirmation.

Conclusions and Future Research Trajectories

Summary of Key Academic Contributions

The academic contributions to the understanding of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) have solidified its status as a high-performance primary antioxidant. Key research has elucidated its fundamental mechanism of action, which is rooted in the ability of the sterically hindered hydroxyl groups to act as potent radical scavengers. This function is critical in interrupting the auto-oxidation cycle of polymers, thereby preventing degradation.

Key findings from various studies include:

High Efficiency in Polymer Stabilization : Research has consistently demonstrated the high efficiency of 4,4'-bis(2,6-di-tert-butylphenol) compounds in stabilizing carbon-chain polymers such as polypropylene (B1209903) and isoprene (B109036) rubber during accelerated aging. researchgate.net

Mechanism of Action : The antioxidant activity is attributed to the sterically hindered phenolic groups. The bulky tert-butyl groups enhance the stability of the resulting phenoxy radicals, preventing them from initiating new oxidation chains. This structural feature is a cornerstone of its effectiveness in protecting polymers from thermo-oxidative degradation. researchgate.net

These contributions have provided a robust scientific foundation for the industrial use of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) in extending the service life and processing stability of a wide range of polymeric materials.

Identified Research Gaps and Challenges

Despite the extensive use and study of hindered phenolic antioxidants, several research gaps and challenges remain, which are critical to address for future advancements.